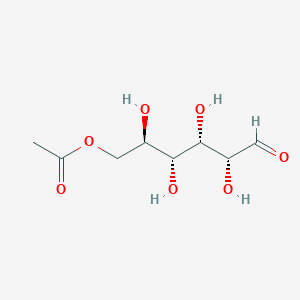

6-O-acetyl-D-glucose

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O7/c1-4(10)15-3-6(12)8(14)7(13)5(11)2-9/h2,5-8,11-14H,3H2,1H3/t5-,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPUCPVAZOMVLI-LXGUWJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595099 | |

| Record name | 6-O-Acetyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7286-45-5 | |

| Record name | 6-O-Acetyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Significance of Selective Acetylation and NMR Characterization

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-O-acetyl-D-glucose

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry, the selective modification of hydroxyl groups is a cornerstone of synthesizing complex, biologically active molecules. 6-O-acetyl-D-glucose, a derivative of D-glucose acetylated specifically at the primary C-6 hydroxyl group, serves as a vital building block and intermediate.[1] Its utility in drug development and glycobiology hinges on the precise confirmation of its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose, providing unambiguous, atom-level structural elucidation.

This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed exploration of the ¹H and ¹³C NMR spectra of 6-O-acetyl-D-glucose. We will move beyond a simple listing of chemical shifts to explain the underlying principles and causality, providing field-proven insights into experimental design and spectral interpretation. The content herein is structured to serve as both a reference and a practical manual for researchers working with acetylated monosaccharides.

Molecular Structure and its NMR Fingerprint

The NMR spectrum of 6-O-acetyl-D-glucose is a direct reflection of its molecular architecture. In solution, the molecule exists in a dynamic equilibrium between its α and β anomeric forms (a phenomenon known as mutarotation), with the six-membered pyranose ring being the most stable tautomer.[2] This results in two distinct sets of signals in the NMR spectrum, one for each anomer.

The key structural feature influencing the spectrum is the acetyl group (-COCH₃) at the C-6 position. This group dramatically alters the local electronic environment, primarily affecting the chemical shifts of the C-6 carbon and its attached protons (H-6a and H-6b).

Caption: Structure of 6-O-acetyl-D-glucose showing atom numbering.

¹H and ¹³C NMR Chemical Shift Assignments

The definitive assignment of NMR signals requires a foundational understanding of the parent molecule, D-glucose. The introduction of the acetyl group at C-6 primarily induces a downfield shift for H-6 and C-6 due to the deshielding effect of the electron-withdrawing acetyl carbonyl. The chemical shifts of the other ring protons and carbons (positions 1-5) are only minimally perturbed and remain very close to those reported for native D-glucose.[3][4]

The following table summarizes the experimental ¹H and ¹³C chemical shifts for the α and β anomers of D-glucopyranose in D₂O, which serve as the basis for predicting the spectrum of its 6-O-acetyl derivative.[4]

| Position | α-D-glucopyranose | β-D-glucopyranose | Expected Effect of 6-O-Acetylation |

| ¹H Chemical Shifts (δ, ppm) | |||

| H-1 | 5.22 (d, J=3.8 Hz) | 4.64 (d, J=8.0 Hz) | Minimal change. The anomeric proton remains the most downfield signal for each isomer. |

| H-2 | 3.53 | 3.24 | Minimal change. |

| H-3 | 3.72 | 3.49 | Minimal change. |

| H-4 | 3.41 | 3.40 | Minimal change. |

| H-5 | 3.82 | 3.47 | Minor downfield shift due to proximity to the acetylated C-6. |

| H-6a, H-6b | 3.73, 3.85 | 3.70, 3.92 | Significant downfield shift to approx. 4.2-4.5 ppm . |

| CH₃ (Acetyl) | N/A | N/A | Appears as a sharp singlet around 2.0-2.1 ppm .[5] |

| ¹³C Chemical Shifts (δ, ppm) | |||

| C-1 | 93.1 | 96.9 | Minimal change. |

| C-2 | 72.5 | 75.2 | Minimal change. |

| C-3 | 73.9 | 76.9 | Minimal change. |

| C-4 | 70.7 | 70.7 | Minimal change. |

| C-5 | 72.5 | 76.9 | Minor downfield shift. |

| C-6 | 61.6 | 61.7 | Significant downfield shift to approx. 64-66 ppm . |

| C=O (Acetyl) | N/A | N/A | Appears around 173-175 ppm .[5] |

| CH₃ (Acetyl) | N/A | N/A | Appears around 20-22 ppm .[5] |

Note: The exact chemical shifts can vary slightly based on solvent, concentration, and temperature.[2]

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is paramount. This section provides a robust, self-validating protocol for the analysis of 6-O-acetyl-D-glucose, adapted from established methodologies for acetylated carbohydrates.[6]

Sample Preparation: The Foundation of Quality Data

The choice of solvent is the most critical first step. Deuterium oxide (D₂O) is commonly used for carbohydrates due to its excellent dissolving power. However, it leads to the exchange of labile hydroxyl (-OH) protons with deuterium, rendering them invisible in the ¹H NMR spectrum. For observing hydroxyl protons, aprotic polar solvents like DMSO-d₆ are required.

-

Weighing: Accurately weigh 5-10 mg of purified 6-O-acetyl-D-glucose for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., D₂O, 99.96%).

-

Internal Standard: For precise chemical shift referencing in D₂O, add a small, known quantity of a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), which is set to 0.00 ppm.

-

Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogenous solution.

NMR Spectrometer Setup and Data Acquisition Workflow

For optimal signal dispersion, particularly in the crowded ring-proton region of the ¹H spectrum, a high-field NMR spectrometer (≥400 MHz) is strongly recommended.[6]

Caption: Standard workflow for NMR analysis of 6-O-acetyl-D-glucose.

Recommended Acquisition Parameters:

-

¹H NMR (Proton):

-

Pulse Sequence: Standard single-pulse (e.g., 'zg30').

-

Spectral Width: ~12 ppm, centered around 6 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16 to 32, to achieve adequate signal-to-noise.

-

-

¹³C NMR (Carbon):

-

Pulse Sequence: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

-

Spectral Width: ~200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds (longer delay ensures proper relaxation of quaternary carbonyl carbon).

-

Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

-

The Role of 2D NMR for Unambiguous Assignment

While 1D spectra provide the primary chemical shift information, the proton signals of the glucose ring (H-2 to H-5) are often heavily overlapped. To definitively assign each signal, two-dimensional (2D) NMR experiments are indispensable.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. A cross-peak between two signals indicates they are on adjacent carbons (e.g., H-1 is coupled to H-2, H-2 to H-3, etc.). This allows for a "walk" through the spin system of the pyranose ring, confirming connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is the most reliable way to assign carbon signals by linking them to their already-assigned protons. For example, the proton signal identified as H-1 from the COSY spectrum will show a correlation to the C-1 signal in the HSQC spectrum.

By employing this multi-spectral approach, every proton and carbon signal for both the α and β anomers of 6-O-acetyl-D-glucose can be assigned with the highest degree of confidence, ensuring the trustworthiness of the structural elucidation.

References

-

Kim, J., Ahn, Y., Park, K. M., et al. (n.d.). CB[1]-based Carbohydrate Clusters - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

(n.d.). Electronic Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Sharma, K. S., Thoh, M., Dubey, A. K., et al. (2020). Synthesis of rare earth metals doped upconversion nanoparticles coated with D-glucose or 2-deoxy-D-glucose and their evaluation for diagnosis and therapy in cancer - Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Roslund, M. U., Tähtinen, P., Niemitz, M., & Sjöholm, R. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112. Available at: [Link]

-

Bílik, V. (1972). Preparation of 6-O-Acetyl-D-glucose. Chemical Papers, 26(1), 82-83. Available at: [Link]

-

Roslund, M. U., Tähtinen, P., Niemitz, M., & Sjöholm, R. (2008). Complete assignments of the H-1 and C-13 chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. ResearchGate. Available at: [Link]

-

Kabir, A. K. M. S., Matin, M. M., Bhuiyan, M. M. R., & Ali, M. (2004). Synthesis and characterization of some D-glucose derivatives. Journal of the Bangladesh Chemical Society, 17(2), 116-123. Available at: [Link]

-

Štefko, M., & Koča, J. (2022). Efficiently Computing NMR 1H and 13C Chemical Shifts of Saccharides in Aqueous Environment. Journal of Chemical Information and Modeling, 62(13), 3165–3175. Available at: [Link]

-

Bajracharya, A., & Basnet, A. (2025). Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. Asian Journal of Chemistry, 37(11), 2766-2772. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 6-O-Acetyl-D-glucose. PubChem Compound Database. Retrieved from [Link]

-

Furevi, A., Ruda, A., et al. (n.d.). Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. Semantic Scholar. Available at: [Link]

-

Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 511, 108477. Available at: [Link]

Sources

- 1. chemicalpapers.com [chemicalpapers.com]

- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 3. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Biosynthesis Pathways of 6-O-acetyl-D-glucose in vivo

Abstract

6-O-acetyl-D-glucose is a selectively acetylated monosaccharide with emerging significance in various biological contexts, from a confirmed metabolite in microorganisms to a modulator of physiological processes in mammals. Its unique structure makes it a valuable subject of study in glycobiology, drug development, and metabolic engineering. This technical guide provides a comprehensive overview of the current understanding of the in vivo biosynthesis of 6-O-acetyl-D-glucose. While a complete, genetically defined pathway remains to be fully elucidated in any organism, this document synthesizes existing evidence to propose a putative biosynthetic route. We delve into the enzymatic logic, potential regulatory mechanisms, and offer detailed, field-proven methodologies for the detection and quantification of this glucose ester in biological matrices. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the metabolism and functional roles of acetylated carbohydrates.

Introduction: The Significance of 6-O-acetyl-D-glucose

The acetylation of monosaccharides at specific hydroxyl groups is a critical modification that can profoundly alter their chemical properties, including solubility, stability, and ability to interact with enzymes and receptors. 6-O-acetyl-D-glucose, with its acetyl group at the primary hydroxyl position, is of particular interest. This modification can influence glycosylation pathways and carbohydrate metabolism[1].

Historically, 6-O-acetyl-D-glucose was identified as a metabolite in cultures of a cobalamin-producing strain of Bacillus megaterium[2]. More recently, its effects on mammalian cells have been explored, where it has been shown to stimulate insulin release from pancreatic islets, suggesting a potential role in glucose sensing and metabolism in higher organisms[3][4]. The selective protection of the C-6 hydroxyl group also makes it a valuable building block in synthetic carbohydrate chemistry[5].

Despite these observations, the precise enzymatic machinery responsible for the endogenous production of 6-O-acetyl-D-glucose has not been definitively characterized. This guide will therefore present a putative pathway grounded in established principles of biochemistry and enzymology.

A Putative in vivo Biosynthesis Pathway

Based on our understanding of cellular metabolism, the in vivo synthesis of 6-O-acetyl-D-glucose is most likely an enzyme-catalyzed reaction that transfers an acetyl group from a donor molecule to the C-6 hydroxyl of D-glucose.

The Core Reaction: An Acetyl-CoA Dependent Transfer

The central hypothesis is that a specific acetyltransferase enzyme facilitates this reaction. The most probable acetyl donor within the cellular environment is Acetyl-Coenzyme A (Acetyl-CoA), a key metabolic intermediate linking glycolysis, fatty acid oxidation, and the citric acid cycle.

The proposed reaction is as follows:

D-glucose + Acetyl-CoA -> 6-O-acetyl-D-glucose + Coenzyme A

This reaction would be catalyzed by a putative Glucose 6-O-acetyltransferase .

The Putative Enzyme: A Role for the GNAT Superfamily?

The GCN5-related N-acetyltransferase (GNAT) superfamily is a large and diverse group of enzymes known to catalyze the transfer of an acetyl group from Acetyl-CoA to a wide array of substrates, including proteins, small molecules, and sugars. Members of the GNAT superfamily are found in all domains of life and are characterized by a conserved structural fold. Given their known role in acetylating various sugar moieties, it is highly probable that the enzyme responsible for 6-O-acetyl-D-glucose synthesis belongs to this superfamily. While some GNAT enzymes are known to act on amino sugars, others have been identified that O-acetylate surface carbohydrates in bacteria.

The following diagram illustrates the proposed biosynthetic pathway:

Regulation of the Pathway

The biosynthesis of 6-O-acetyl-D-glucose would likely be regulated by the availability of its precursors, D-glucose and Acetyl-CoA. Cellular levels of Acetyl-CoA are tightly linked to the metabolic state of the cell, fluctuating with nutrient availability. Therefore, conditions of high glucose and active glycolysis could potentially lead to increased production of 6-O-acetyl-D-glucose.

Experimental Protocols for Detection and Quantification

To investigate the in vivo biosynthesis and physiological roles of 6-O-acetyl-D-glucose, robust and specific analytical methods are essential. The following section provides detailed protocols for the extraction, separation, and quantification of 6-O-acetyl-D-glucose from biological samples.

General Workflow

The overall workflow for the analysis of 6-O-acetyl-D-glucose involves sample quenching and extraction, followed by chromatographic separation and detection.

Protocol 1: HPLC with Electrochemical Detection (ECD)

This method is highly sensitive and does not require derivatization.

1. Sample Preparation:

-

Harvest cells or tissue and immediately quench metabolic activity by flash-freezing in liquid nitrogen or by adding ice-cold methanol.

-

Homogenize the sample in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Perform a solvent extraction using a mixture of chloroform, methanol, and water to separate metabolites from lipids and proteins.

-

Collect the aqueous phase containing the polar metabolites.

-

Filter the extract through a 0.22 µm filter before injection.

2. HPLC-ECD Conditions:

-

Column: A high-performance anion-exchange column suitable for carbohydrate analysis.

-

Mobile Phase: An alkaline mobile phase, such as 100 mM NaOH, is used to ionize the sugars for separation on the anion-exchange column.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Maintained at 25-30 °C.

-

Detector: An electrochemical detector with a gold working electrode, operating in pulsed amperometric detection (PAD) mode.

-

Quantification: Use an external standard curve of purified 6-O-acetyl-D-glucose.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high resolution and structural confirmation but requires derivatization.

1. Sample Preparation and Derivatization:

-

Follow steps 1-4 from the HPLC protocol for sample extraction.

-

Lyophilize the aqueous extract to complete dryness.

-

To the dried extract, add a solution of acetic anhydride in a suitable solvent system like methyl sulfoxide/1-methylimidazole to acetylate all free hydroxyl groups. This converts the non-volatile sugars into volatile derivatives.

-

After the reaction, quench with water and extract the acetylated sugars into an organic solvent (e.g., ethyl acetate).

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under a stream of nitrogen before injection.

2. GC-MS Conditions:

-

GC Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Injection: Splitless injection is recommended for higher sensitivity.

-

Oven Temperature Program: A temperature gradient from a low initial temperature (e.g., 130 °C) to a high final temperature (e.g., 290 °C) to separate the different sugar derivatives.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode for identification of unknown peaks and selected ion monitoring (SIM) mode for quantification of known compounds for higher sensitivity.

-

Quantification: Use an internal standard (e.g., a stable isotope-labeled sugar) and an external standard curve.

Data Summary

| Parameter | HPLC-ECD | GC-MS |

| Derivatization | Not required | Required (Acetylation) |

| Sensitivity | High (pmol range) | Very High (fmol range with SIM) |

| Specificity | High (based on retention time) | Very High (based on retention time and mass spectrum) |

| Throughput | Moderate | Lower (due to derivatization) |

| Instrumentation | HPLC with ECD | GC with MS |

Concluding Remarks and Future Directions

The study of 6-O-acetyl-D-glucose in vivo biosynthesis is a nascent field with significant potential for new discoveries. While this guide proposes a putative pathway centered around a GNAT family acetyltransferase and Acetyl-CoA, the definitive identification and characterization of the specific enzyme(s) involved are critical next steps. This will require a combination of genetic, proteomic, and biochemical approaches.

Future research should focus on:

-

Enzyme Discovery: Screening for and characterizing acetyltransferases that specifically act on D-glucose at the C-6 position in organisms known to produce 6-O-acetyl-D-glucose, such as Bacillus megaterium.

-

Functional Genomics: Using gene knockout and overexpression studies to confirm the role of candidate enzymes in the in vivo production of 6-O-acetyl-D-glucose.

-

Metabolomic Profiling: Employing the analytical methods described herein to quantify 6-O-acetyl-D-glucose levels under different physiological conditions to understand its regulation and function.

The elucidation of the complete biosynthetic pathway of 6-O-acetyl-D-glucose will not only advance our fundamental understanding of carbohydrate metabolism but also open up new avenues for the metabolic engineering of microorganisms for the production of valuable acetylated sugars and provide new targets for therapeutic intervention.

References

-

Malaisse, W. J., & Sener, A. (1990). Cationic and secretory effects of 6-O-acetyl-D-glucose in rat pancreatic islets. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1052(2), 236-241. [Link]

-

Sener, A., & Malaisse, W. J. (1990). The stimulus-secretion coupling of glucose-induced insulin release: Cationic and secretory effects of 6-O-acetyl-D-glucose in rat pancreatic islets. ResearchGate. [Link]

-

Duff, R. B., Farmer, V. C., & Webley, D. M. (1957). 6-O-acetylglucose: a new metabolite formed by a cobalamin-producing strain of Bacillus megaterium. Nature, 179(4550), 103-104. [Link]

-

Duff, R. B., & Farmer, V. C. (1958). Identification of 6-O-acetyl-D-glucopyranose in Bacillus megaterium cultures; synthesis of 6-O-acetyl-D-glucopyranose and 6-O-acetyl-D-galactopyranose. Biochemical Journal, 70(3), 515–520. [Link]

-

Duff, R. B., & Webley, D. M. (1958). Metabolism of 6-O-acetyl-d-glucopyranose and other monoacetyl-sugars by strains of Bacillus megaterium and other soil organisms. Biochemical Journal, 70(3), 520–528. [Link]

-

Košik, O., & Kováčik, V. (1973). Preparation of 6-O-Acetyl-D-glucose. Chemical Papers, 27(4), 554-556. [Link]

-

PubChem. (n.d.). 6-acetyl-D-glucose. National Center for Biotechnology Information. Retrieved March 27, 2024, from [Link]

-

Vetting, M. W., et al. (2015). Structural and Functional Investigation of FdhC from Acinetobacter nosocomialis: A Sugar N-Acyltransferase Belonging to the GNAT Superfamily. Biochemistry, 54(38), 5846–5857. [Link]

-

Hong, J., et al. (2020). Acetylation of Surface Carbohydrates in Bacterial Pathogens Requires Coordinated Action of a Two-Domain Membrane-Bound Acyltransferase. mBio, 11(4), e01551-20. [Link]

-

Li, Y., et al. (2013). Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. Journal of Agricultural and Food Chemistry, 61(17), 4011–4018. [Link]

-

GL Sciences. (n.d.). Highly Sensitive and Simple Method for Sugar Analysis Using HPLC-ECD. GL Sciences Inc. [Link]

-

Yasuno, S., et al. (1999). New Method for Determining the Sugar Composition of Glycoproteins, Glycolipids, and Oligosaccharides by High-performance Liquid Chromatography. Bioscience, Biotechnology, and Biochemistry, 63(8), 1353-1359. [Link]

-

Creative Biolabs. (n.d.). Advanced Monosaccharide Analysis Methods. Creative Biolabs. [Link]

-

Glycopedia. (n.d.). GC-MS Determination of Sugar Composition. Glycopedia. [Link]

-

MASONACO. (n.d.). Mono- and disaccharides (GC-MS). MASONACO. [Link]

-

Wikipedia. (2024, March 20). Acetyl-CoA. In Wikipedia. [Link]

Sources

- 1. Characterization and structure-based protein engineering of a regiospecific saponin acetyltransferase from Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylation of Surface Carbohydrates in Bacterial Pathogens Requires Coordinated Action of a Two-Domain Membrane-Bound Acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advanced Monosaccharide Analysis Methods - Creative Biolabs [creative-biolabs.com]

- 4. Structural and Functional Investigation of FdhC from Acinetobacter nosocomialis: A Sugar N-Acyltransferase Belonging to the GNAT Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]

Physical and Thermodynamic Properties of 6-O-Acetyl-D-Glucose: A Comprehensive Technical Guide

Executive Summary

In carbohydrate chemistry and prodrug development, regioselective modification of monosaccharides is a critical pathway for altering pharmacokinetics, bypassing hexose transport systems, and synthesizing complex oligosaccharides. 6-O-acetyl-D-glucose (6-OAG) serves as a fundamental building block and metabolite in these domains. Because carbohydrates contain multiple hydroxyl groups of similar reactivity, achieving regioselective acetylation without relying on toxic or expensive metal catalysts remains a prominent challenge.

This whitepaper synthesizes the physical, thermodynamic, and kinetic properties of 6-OAG. It provides a field-proven, self-validating methodology for its regioselective synthesis under thermodynamic control, designed to ensure high purity and analytical confidence for downstream pharmaceutical applications.

Structural and Physicochemical Properties

6-O-acetyl-D-glucose is a monosaccharide derivative where the primary hydroxyl group at the C6 position of D-glucopyranose is esterified with an acetyl group. In aqueous solution, it exists as an equilibrating mixture of α and β anomers at the C1 anomeric center[1].

To facilitate rapid reference for formulation and analytical workflows, the core quantitative data is summarized in Table 1.

Table 1: Physicochemical Properties of 6-O-acetyl-D-glucose

| Property | Value | Analytical Significance |

| IUPAC Name | [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl acetate | Defines absolute stereochemistry. |

| CAS Number | 7286-45-5 | Essential for regulatory documentation. |

| Molecular Formula | C8H14O7 | Used for exact mass calculation in HRMS. |

| Molecular Weight | 222.19 g/mol | Target mass for standard LC-MS workflows[2]. |

| Melting Point | 146 °C | Indicator of crystalline purity[3]. |

| Predicted logP | -2.6 | Highly hydrophilic; dictates reverse-phase HPLC retention[2]. |

Thermodynamic Properties and Reaction Kinetics

Understanding the thermodynamics of 6-OAG is essential for controlling its synthesis and predicting its stability in biological or aqueous media.

Thermodynamic Control of Esterification

The esterification of alcohols with acetic acid is a reversible process governed by thermodynamic control[4]. While the primary hydroxyl group (C6) is kinetically favored due to lower steric hindrance, the reaction must be driven to completion by manipulating the equilibrium. Using anhydrous or highly concentrated aqueous acetic acid (60–100% v/v) at elevated temperatures shifts the equilibrium toward the esterified product[4].

Acetyl Group Migration

Acetyl migration is a well-documented thermodynamic phenomenon in monosaccharides. In aqueous environments, acetyl groups can migrate between adjacent secondary hydroxyls (C2, C3, C4) and the primary hydroxyl (C6). Because the exocyclic C6 position experiences the least steric crowding, the 6-O-acetyl regioisomer acts as a thermodynamic sink . Even if kinetic intermediates (like 4-O-acetyl-D-glucose) form transiently, prolonged thermal equilibration will drive the intramolecular transesterification toward the more stable 6-O-acetyl-D-glucose[1].

Experimental Methodology: Catalyst-Free Regioselective Synthesis

Traditional acetylation methods rely on specific catalysts (e.g., organotin or organosilicon derivatives) which introduce heavy-metal contamination risks. The following protocol leverages thermodynamic principles to achieve regioselective 6-O-acetylation using acetic acid as a single reagent[4].

Step-by-Step Protocol & Causality

-

Reagent Preparation: Suspend unprotected D-glucose in 60–100% (v/v) acetic acid (AcOH) to achieve a concentration of ~20 mmol/L.

-

Causality: Acetic acid acts as both the acyl donor and the solvent. By flooding the system with the reactant, Le Chatelier's principle dictates a forward shift in the equilibrium. Omitting metal catalysts ensures the product is immediately suitable for biological assays[4].

-

-

Thermal Activation & Equilibration: Heat the reaction mixture to 80–100 °C and stir continuously for 8 to 24 hours.

-

Causality: The elevated temperature provides the activation energy necessary to overcome the esterification barrier. The extended reaction time (up to 24h) is critical; it allows any kinetically formed secondary acetates (e.g., 4-O-acetate) to re-equilibrate and migrate to the thermodynamically favored C6 position[4].

-

-

Solvent Evaporation: Concentrate the reaction mixture under reduced pressure until dry.

-

Causality: Continuous removal of the volatile solvent and the water byproduct prevents the reverse hydrolysis reaction, locking the thermodynamic ratio of the products[4].

-

-

Chromatographic Purification: Purify the crude residue via silica gel column chromatography using a gradient of ethyl acetate (EtOAc) in light petroleum (5% to 60%).

-

Causality: Unreacted D-glucose is highly polar and retains strongly on silica, while the 6-O-acetyl derivative elutes earlier. This allows for the near-quantitative recovery and recycling of unreacted starting material, optimizing the overall atom economy of the workflow[4].

-

Analytical Validation Workflow

A robust protocol must be a self-validating system. To confirm the regioselectivity of the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

-

Validation Metric: In the 1 H NMR spectrum, the introduction of the electron-withdrawing acetyl group at C6 causes a distinct downfield chemical shift of the C6 protons (typically moving to δ 4.3 – 4.5 ppm) compared to the unesterified precursor. The preservation of the upfield signals for the C2, C3, and C4 protons confirms that no over-acetylation or unwanted migration has occurred[1].

Figure 1: Workflow for the thermodynamic synthesis and analytical validation of 6-O-acetyl-D-glucose.

References

-

Title: 6-O-Acetyl-D-glucose, 250 mg - Carl ROTH Source: carlroth.com URL: [Link]

-

Title: 6-O-Acetyl-D-glucose | C8H14O7 | CID 5459944 - PubChem - NIH Source: nih.gov URL: [Link]

-

Title: Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid Source: rsc.org URL: [Link]

-

Title: Acid–base catalysis in Leuconostoc mesenteroides sucrose phosphorylase probed by site-directed mutagenesis and detailed kinetic comparison of wild-type and Glu237→Gln mutant enzymes Source: nih.gov URL: [Link]

Sources

- 1. Acid–base catalysis in Leuconostoc mesenteroides sucrose phosphorylase probed by site-directed mutagenesis and detailed kinetic comparison of wild-type and Glu237→Gln mutant enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-O-Acetyl-D-glucose | C8H14O7 | CID 5459944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-O-Acetyl-D-glucose, 250 mg, CAS No. 7286-45-5 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07360A [pubs.rsc.org]

Role of 6-O-acetyl-D-glucose in carbohydrate metabolism

An In-depth Technical Guide to the Role of 6-O-acetyl-D-glucose in Carbohydrate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-O-acetyl-D-glucose is a selectively acetylated monosaccharide that occupies a unique niche at the intersection of carbohydrate metabolism, synthetic chemistry, and cellular signaling. Unlike its parent molecule, D-glucose, the addition of an acetyl group at the primary 6-hydroxyl position alters its physicochemical properties, notably increasing its lipophilicity. This modification prevents its direct entry into glycolysis via hexokinase phosphorylation and allows it to serve as a valuable probe for investigating cellular processes, including glucose transport and insulin secretion. While identified as an endogenous metabolite in certain microorganisms like Bacillus megaterium, its primary role in mammalian systems is that of an exogenous tool to bypass cellular glucose uptake mechanisms. Intracellularly, it is hydrolyzed by the specific enzyme 6-acetylglucose deacetylase to yield D-glucose and acetate, which subsequently enter their respective metabolic pathways. This guide provides a comprehensive overview of the biochemistry of 6-O-acetyl-D-glucose, its established roles in metabolic research, detailed protocols for its synthesis and analysis, and a forward-looking perspective on its potential therapeutic applications.

Part 1: Foundational Biochemistry of 6-O-acetyl-D-glucose

Chemical Structure and Properties

6-O-acetyl-D-glucose is a D-glucose molecule where the primary hydroxyl group at the C-6 position is esterified with an acetyl group.[1] This seemingly minor modification has significant consequences for its biological behavior.

-

Increased Lipophilicity : The acetyl group masks a polar hydroxyl group, increasing the molecule's overall lipophilicity compared to D-glucose. This enhances its ability to diffuse across cellular membranes, a key feature exploited in research applications.

-

Stereochemical Integrity : The core pyranose ring structure and the stereochemistry of the remaining hydroxyl groups are preserved, allowing it to be recognized by some cellular machinery post-deacetylation.

-

Chemical Stability : The ester linkage is stable under physiological conditions but can be cleaved by specific enzymes or chemical hydrolysis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₇ | [] |

| Molecular Weight | 222.19 g/mol | [1][] |

| CAS Number | 7286-45-5 | [3] |

| Appearance | Crystalline Powder | [] |

Biosynthesis and Chemical Synthesis

The generation of 6-O-acetyl-D-glucose can be achieved through both biological and chemical routes, with enzymatic methods offering superior regioselectivity.

Enzymatic Synthesis: This is the preferred method for producing high-purity 6-O-acetyl-D-glucose. It leverages the regioselective nature of certain enzymes, avoiding the need for complex protection-deprotection steps common in chemical synthesis.[4] Lipases and acyltransferases are the primary catalysts used. For example, enzymes from Pseudomonas stutzeri or the promiscuous acyltransferase EstA from Arthrobacter nitroguajacolicus can efficiently catalyze the transfer of an acetyl group from a donor like vinyl acetate to the C-6 hydroxyl of glucose with greater than 99% regioselectivity.[4][5]

Chemical Synthesis: A straightforward chemical approach involves the partial acetylation of D-glucose using diluted acetic acid.[6] This method takes advantage of the higher reactivity of the primary hydroxyl group at the C-6 position compared to the secondary hydroxyl groups. However, this process often results in a mixture of products, including unreacted glucose and di- or tri-acetylated species, necessitating extensive purification.[6]

Sources

Regioselective Synthesis of 6-O-Acetyl-D-Glucose: A Detailed Guide for Researchers

Welcome to this comprehensive guide on the regioselective synthesis of 6-O-acetyl-D-glucose, a crucial intermediate in glycobiology and the development of carbohydrate-based therapeutics.[] The selective acetylation of the primary hydroxyl group at the C-6 position of D-glucose is a foundational challenge in carbohydrate chemistry, yet its mastery opens doors to the synthesis of complex, biologically active molecules.[2][3] This document provides an in-depth exploration of various field-proven protocols, moving beyond simple step-by-step instructions to elucidate the underlying principles that govern regioselectivity.

The Challenge and Significance of Regioselective Acylation

Carbohydrates, with their multiple hydroxyl groups of similar reactivity, present a significant synthetic challenge.[3][4] Direct acetylation of unprotected glucose typically results in a mixture of products, necessitating tedious and often low-yielding purification steps. Achieving regioselectivity at the C-6 position is paramount as this primary alcohol is often the most reactive, yet forcing this selectivity requires carefully designed strategies.[4][5] 6-O-acetyl-D-glucose serves as a key building block for the synthesis of glycoconjugates, oligosaccharides, and other carbohydrate-based materials with diverse applications in medicine and industry.[2]

This guide will delve into both enzymatic and chemical methodologies, offering a comparative analysis to aid researchers in selecting the most suitable approach for their specific needs.

I. Enzymatic Approaches: The Green Chemistry Route to Regioselectivity

Enzymatic synthesis offers a powerful and environmentally friendly alternative to traditional chemical methods, characterized by high regioselectivity under mild reaction conditions.[2] This approach minimizes the need for complex protection and deprotection steps.[2]

A. Protocol 1: Whole-Cell Biocatalysis with Pseudomonas stutzeri

This protocol leverages the natural enzymatic machinery of lyophilized Pseudomonas stutzeri cells to catalyze the regioselective acetylation of D-glucose.

Causality of Experimental Choices:

-

Biocatalyst: Lyophilized P. stutzeri cells provide a cost-effective and readily available source of lipases and other esterifying enzymes. The whole-cell approach avoids the need for enzyme purification.

-

Acyl Donor: Vinyl acetate is an effective acyl donor in this system. The enol leaving group tautomerizes to acetaldehyde, driving the reaction forward.

-

Solvent System: The isooctane-pyridine (3:7 v/v) system is optimized to solubilize both the polar glucose and the nonpolar acyl donor, facilitating enzyme-substrate interaction. Pyridine also acts as a base to neutralize any acidic byproducts.

-

Water Content: The presence of a controlled amount of water (2% v/v), maintained by molecular sieves, is crucial for enzyme activity.

Experimental Protocol:

-

To a 50 mL screw-capped flask, add D-glucose (e.g., 0.5 mmol, 90 mg) and lyophilized P. stutzeri cells (80 mg/mL of solvent).[2]

-

Add the solvent system of isooctane and pyridine (3:7 v/v, e.g., 10 mL total volume).[2]

-

Add vinyl acetate in a 10:1 molar ratio to glucose (5 mmol, 430 mg, 0.46 mL).[2]

-

Add molecular sieves to maintain a water content of 2% (v/v).[2]

-

Seal the flask and place it in an orbital shaker at 35°C with agitation (e.g., 200 rpm).[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2]

-

Upon completion, filter the cells and molecular sieves.

-

Remove the solvent from the filtrate by rotary evaporation to yield the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) to obtain pure 6-O-acetyl-β-D-glucopyranose.[2]

Characterization:

The purified product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum will show a characteristic acetyl methyl singlet at approximately 2.0-2.1 ppm, and the glucose ring protons will appear between 3.0 and 5.5 ppm.[2]

B. Protocol 2: Immobilized Lipase-Catalyzed Synthesis

Immobilized lipases offer the advantages of reusability and simplified product purification. Lipases from organisms like Burkholderia contaminans have shown excellent efficacy in the regioselective acetylation of glucose derivatives.[6]

Causality of Experimental Choices:

-

Immobilized Enzyme: Immobilization enhances the stability of the lipase and allows for its easy removal from the reaction mixture, enabling reuse and reducing downstream processing costs.

-

Solvent-Free System: Conducting the reaction in a solvent-free system can lead to higher conversions and is a greener approach.[6] The hydrophobicity of a solvent-free environment can enhance the catalytic activity of lipases.[6]

-

Acyl Donor: Vinyl acetate is again a suitable acyl donor.

Experimental Protocol:

-

In a suitable reaction vessel, combine D-glucose and the immobilized lipase (e.g., from Burkholderia contaminans).

-

Add vinyl acetate in a 1:1 molar ratio to glucose.[2]

-

Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with constant stirring (e.g., 150 rpm).[2]

-

Monitor the reaction by TLC or HPLC until maximum conversion is achieved.[2]

-

Filter off the immobilized enzyme, which can be washed with a suitable solvent and reused.[2]

-

Remove any residual solvent from the filtrate by rotary evaporation to yield the crude 6-O-acetyl-β-D-glucopyranose.[2]

-

Purify the product using silica gel column chromatography as described in Protocol 1.

Workflow for Enzymatic Synthesis:

Caption: Workflow for the enzymatic synthesis of 6-O-acetyl-D-glucose.

II. Chemical Synthesis Strategies

Chemical methods for regioselective acetylation often rely on the use of protecting groups or catalysts to differentiate the hydroxyl groups of glucose.

A. Protocol 3: Acetic Acid-Mediated Acetylation

This protocol utilizes the inherent greater reactivity of the primary hydroxyl group of D-glucose in an esterification reaction with dilute acetic acid.[5] While simpler, this method often results in lower yields and requires careful purification to remove unreacted starting material and by-products.[4][5]

Causality of Experimental Choices:

-

Reagent and Catalyst: Acetic acid serves as both the acetylating agent and the solvent. The reaction is typically conducted at elevated temperatures to drive the esterification.[4]

-

Purification Strategy: A key aspect of this method is the removal of a large amount of unreacted D-glucose. This is achieved through crystallization, followed by yeast fermentation of the remaining glucose in the mother liquor.[5] This innovative purification step simplifies the isolation of the desired product.

Experimental Protocol:

-

Dissolve D-glucose (e.g., 400 g) in 75% acetic acid (1000 mL).[5]

-

Maintain the solution at an elevated temperature (e.g., 100°C) for a specified period (e.g., 8 hours).[4]

-

Cool the reaction mixture and crystallize from ethanol to recover a significant portion of the unreacted D-glucose.[5]

-

Concentrate the mother liquor and subject it to yeast fermentation to remove the remaining D-glucose.[5]

-

After fermentation, filter off the yeast and concentrate the filtrate.

-

Extract the residue with ethyl acetate to remove di- and tri-O-acetyl-D-glucose by-products.[5]

-

The insoluble material is then dissolved in ethanol and crystallized to yield 6-O-acetyl-D-glucose.[5]

B. Protocol 4: Tin-Mediated Regioselective Acylation

Organotin compounds, such as dibutyltin oxide (Bu₂SnO), can be used to activate specific hydroxyl groups for acylation.[7] The formation of a stannylene acetal intermediate can direct the acylation to a particular position.

Causality of Experimental Choices:

-

Stannylene Acetal Formation: Dibutyltin oxide reacts with diols to form a five-membered stannylene acetal. In the case of glucose derivatives, this can lead to the activation of specific hydroxyl groups.[7]

-

Regioselectivity: The regioselectivity of the subsequent acylation is influenced by the structure of the stannylene intermediate and the stereoelectronic effects within the carbohydrate ring.[7]

Experimental Protocol (General Principle):

-

A solution of the glucose derivative is refluxed with dibutyltin oxide in a suitable solvent (e.g., methanol or toluene) to form the stannylene acetal.

-

The acylating agent (e.g., acetyl chloride) is then added to the reaction mixture.

-

The reaction is stirred at a specific temperature until completion.

-

The reaction is quenched, and the product is isolated and purified by column chromatography.

Reaction Pathway for Tin-Mediated Acylation:

Caption: Simplified pathway for tin-mediated regioselective acylation.

C. Protocol 5: Boronic Acid-Catalyzed Regioselective Acylation

Boronic acids can form reversible covalent bonds with diols, creating boronate esters that can direct the regioselectivity of acylation reactions.[8] This approach offers a less toxic alternative to organotin reagents.[9]

Causality of Experimental Choices:

-

Boronate Ester Formation: Boric acid or aryl boronic acids can form boronate esters with the hydroxyl groups of glucose. This interaction can shield certain hydroxyl groups while activating others.[8]

-

Catalyst System: The use of a boronic acid in conjunction with a catalyst, such as an N-heterocyclic carbene (NHC), can enhance both the yield and regioselectivity of the acylation.[8]

Experimental Protocol (General Principle):

-

The unprotected monosaccharide is dissolved in a suitable solvent (e.g., THF) with boric acid.[8]

-

An N-heterocyclic carbene catalyst and the acylating agent are added.

-

The reaction is stirred at room temperature until completion.

-

The product is then purified using standard chromatographic techniques.

III. Comparative Analysis of Protocols

| Protocol | Methodology | Key Reagents | Advantages | Disadvantages | Typical Yield |

| 1. Whole-Cell Biocatalysis | Enzymatic | P. stutzeri cells, vinyl acetate | High regioselectivity, mild conditions, green chemistry | Requires handling of microorganisms, potentially longer reaction times | Good to Excellent |

| 2. Immobilized Lipase | Enzymatic | Immobilized lipase, vinyl acetate | Reusable catalyst, simplified purification, high selectivity | Cost of immobilized enzyme, potential for lower activity over time | Good to Excellent |

| 3. Acetic Acid-Mediated | Chemical | Acetic acid | Simple reagents, catalyst-free | Low yield, requires extensive purification (fermentation) | 10-30%[4] |

| 4. Tin-Mediated | Chemical | Dibutyltin oxide, acetyl chloride | Good regioselectivity | Toxicity of organotin reagents, potential for over-acylation | Variable |

| 5. Boronic Acid-Catalyzed | Chemical | Boronic acid, NHC catalyst, acylating agent | Less toxic than tin, good regioselectivity | Requires specific catalysts, may have substrate limitations | Good to Excellent |

IV. Conclusion

The regioselective synthesis of 6-O-acetyl-D-glucose can be achieved through a variety of enzymatic and chemical protocols. The choice of method will depend on the specific requirements of the research, including desired yield, purity, scalability, and environmental considerations. Enzymatic methods, particularly those using immobilized lipases, offer a highly selective and sustainable approach. For simpler, albeit lower-yielding, syntheses, the acetic acid-mediated method provides a catalyst-free option. Organocatalytic methods using tin or boron reagents offer good control over regioselectivity, with boronic acid-based systems being a more environmentally benign choice. By understanding the principles behind each protocol, researchers can make informed decisions to efficiently synthesize this valuable carbohydrate intermediate for their drug development and glycobiology research.

V. References

-

Enzymatic Synthesis of 6-O-acetyl-β-D-glucopyranose: An Application Note and Protocol - Benchchem. (URL: )

-

Stereo- and Site-Selective Acylation in Carbohydrate Synthesis. (URL: )

-

Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts - PMC. (URL: [Link])

-

A novel enzymatic method for the synthesis of methyl 6- O -acetyl-α- d -glucopyranoside using a fermented solid containing lipases produced by Burkholderia contaminans LTEB11 - ResearchGate. (URL: [Link])

-

Selective Acetylation of per-O-TMS-Protected Monosaccharides - PMC - NIH. (URL: [Link])

-

Catalytic Site-Selective Acylation of Carbohydrates Directed by Cation–n Interaction | Journal of the American Chemical Society. (URL: [Link])

-

Preparation of 6-O-Acetyl-D-glucose - Chemical Papers. (URL: [Link])

-

Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C. (URL: [Link])

-

Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. (URL: [Link])

-

Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. (URL: [Link])

-

Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid - RSC Publishing. (URL: [Link])

-

Tin-mediated regioselective acylation of unprotected sugars on solid phase - ResearchGate. (URL: [Link])

-

Green Chemistry - DR-NTU. (URL: [Link])

-

Regioselective Deacetylation of Peracetylated Glycosides with a Cleavable Aglycone | Request PDF - ResearchGate. (URL: [Link])

-

ChemInform Abstract: Regioselective Acetylation of Carbohydrates and Diols Catalyzed by Tetramethyl-Ammonium Hydroxide in Water. | Request PDF - ResearchGate. (URL: [Link])

-

Optimization of Enzymatic Synthesis of D-Glucose-Based Surfactants Using Supported Aspergillus niger Lipase as Biocatalyst - MDPI. (URL: [Link])

-

6-O-Acetyl-D-glucose | C8H14O7 | CID 5459944 - PubChem - NIH. (URL: [Link])

-

Tin-mediated regioselective acylation of unprotected sugars on solid phase - IRIS-BOA. (URL: [Link])

-

Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H. (URL: [Link])

-

Synthesis and In Vitro Evaluation of a Set of 6-Deoxy-6-thio-carboranyl d-Glucoconjugates Shed Light on the Substrate Specificity of the GLUT1 Transporter - PMC. (URL: [Link])

-

Boronic Acid-Catalyzed Regioselective Koenigs–Knorr-Type Glycosylation | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

(PDF) S-O acetyl rearrangement in 6-thio-D-glucose derivatives - ResearchGate. (URL: [Link])

-

Boronic Acid/Palladium Hybrid Catalysis for Regioselective O-Allylation of Carbohydrates | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Boronic Acid/Palladium Hybrid Catalysis for Regioselective O-Allylation of Carbohydrates. (URL: [Link])

-

A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - MDPI. (URL: [Link])

-

Regioselective C-3-O-acylation and O-methylation of 4,6-O-benzylidene-beta-D-gluco- and galactopyranosides displaying a range of anomeric substituents - PubMed. (URL: [Link])

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Selective Acetylation of per-O-TMS-Protected Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07360A [pubs.rsc.org]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]

- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 9. Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives [organic-chemistry.org]

Quantitative Analysis of 6-O-acetyl-D-glucose in Biological Matrices using HPLC-MS/MS

An Application Note and Protocol

Abstract

This application note presents a robust and sensitive method for the detection and quantification of 6-O-acetyl-D-glucose using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). 6-O-acetyl-D-glucose is a key mono-acetylated sugar with roles in cellular processes and serves as a valuable synthetic intermediate.[1][2] The inherent challenges in carbohydrate analysis, such as high polarity, structural isomerism, and the absence of a strong chromophore, necessitate a highly selective and sensitive analytical approach.[3] This protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for effective chromatographic separation and tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for unambiguous detection and quantification. The method described herein is tailored for researchers, scientists, and drug development professionals requiring precise measurement of 6-O-acetyl-D-glucose in complex biological samples.

Introduction and Scientific Rationale

The selective acetylation of monosaccharides at specific positions plays a critical role in modulating their biological activity and physicochemical properties. 6-O-acetyl-D-glucose, specifically, has been investigated for its potential to facilitate glucose uptake in cells and for its involvement in various metabolic pathways.[2] Its accurate quantification is essential for understanding its physiological function and for quality control in synthetic applications.

Traditional analytical methods often lack the specificity to distinguish between acetylated isomers and the sensitivity to detect low-level analytes in complex matrices. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this type of analysis due to its superior sensitivity and selectivity.[4][5][6]

Causality of Experimental Choices:

-

Chromatography: Due to the high polarity of 6-O-acetyl-D-glucose, conventional reversed-phase (RP-HPLC) columns provide insufficient retention.[3] Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is employed. HILIC utilizes a polar stationary phase with a primarily organic mobile phase, which effectively retains and separates highly polar analytes like sugars.[3][7]

-

Ionization: Sugars are neutral molecules with low proton affinity, making them challenging to ionize efficiently by electrospray ionization (ESI). They readily form adducts with cations present in the mobile phase or sample matrix.[8] This method leverages the formation of sodium adducts ([M+Na]⁺), which provides a stable and intense signal for sensitive detection.[9][10]

-

Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. By monitoring a specific precursor ion-to-product ion fragmentation, chemical noise is minimized, and the analyte can be confidently identified and quantified even at trace levels.[4][11] A characteristic fragmentation of acetylated sugars is the neutral loss of acetic acid (60 Da), which serves as a highly specific transition for detection.[12]

Materials and Methods

Reagents and Materials

-

Reference Standard: 6-O-acetyl-D-glucose (≥98% purity)

-

Internal Standard (IS): [¹³C₆]-D-glucose or other stable isotope-labeled glucose. While a labeled version of the analyte is ideal, a labeled analog can be used to control for extraction and ionization variability.[6]

-

Solvents: Acetonitrile (ACN, LC-MS Grade), Methanol (MeOH, LC-MS Grade), Water (Type I, LC-MS Grade)

-

Additives: Ammonium Formate (LC-MS Grade), Formic Acid (LC-MS Grade), Sodium Acetate (ACS Grade)

-

Sample Preparation: Acetonitrile (for protein precipitation), 96-well protein precipitation plates or microcentrifuge tubes, Solid Phase Extraction (SPE) cartridges (e.g., HILIC-based, 100 mg) if further cleanup is required.[13]

Equipment

-

HPLC System: A UHPLC or HPLC system capable of delivering accurate gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Balance, Vortex Mixer, Centrifuge

Detailed Experimental Protocols

Workflow Overview

The entire analytical process, from sample receipt to final data output, is outlined below. This workflow ensures reproducibility and minimizes potential sources of error.

Caption: Overall workflow for the quantification of 6-O-acetyl-D-glucose.

Preparation of Standards and Calibration Curve

-

Primary Stock Solutions: Accurately weigh and dissolve 6-O-acetyl-D-glucose and the Internal Standard in a 50:50 MeOH:H₂O solution to prepare 1 mg/mL primary stocks.

-

Working Solutions: Serially dilute the primary stocks to create working standard solutions and a separate IS working solution.

-

Calibration Curve: Prepare a set of calibration standards (e.g., 1-1000 ng/mL) by spiking the appropriate amount of working standard solution into a blank biological matrix (the same type as the samples). Add the Internal Standard to each calibrator at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation Protocol

This protocol is designed for high-throughput protein removal. For particularly "dirty" matrices, an additional HILIC SPE cleanup step may be necessary.[13]

-

Aliquot Sample: Pipette 50 µL of each sample, calibrator, and quality control (QC) sample into a 1.5 mL microcentrifuge tube or a 96-well plate.

-

Spike Internal Standard: Add 10 µL of the IS working solution to all tubes/wells except for "double blank" samples (matrix without analyte or IS).

-

Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube/well.

-

Mix: Vortex thoroughly for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer Supernatant: Carefully transfer 150 µL of the supernatant to a new set of tubes/wells, avoiding the protein pellet.

-

Evaporate and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 ACN:H₂O with 10 mM Ammonium Formate. This ensures the sample is in a solvent composition suitable for HILIC injection.

HPLC-MS/MS Method Parameters

Optimization of MS parameters (e.g., cone voltage, collision energy) is critical and should be performed by infusing a standard solution of 6-O-acetyl-D-glucose.

Table 1: HPLC Parameters

| Parameter | Value | Rationale |

| Column | HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) | Provides retention for highly polar analytes.[7] |

| Mobile Phase A | Water with 10 mM Ammonium Formate, 0.1% Formic Acid | Aqueous phase with buffer to aid ionization. |

| Mobile Phase B | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid | Organic phase for HILIC elution. |

| Gradient | 95% B (0-1 min), 95-50% B (1-8 min), 50% B (8-9 min), 95% B (9.1-12 min) | Gradient elution separates analytes based on polarity. |

| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Injection Vol. | 5 µL | |

| Run Time | 12 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value | Rationale |

| Ionization Mode | ESI Positive | Sugars ionize efficiently as cation adducts.[8] |

| Capillary Voltage | 3.0 kV | Standard operating voltage for ESI. |

| Source Temp. | 150 °C | |

| Desolvation Temp. | 400 °C | |

| Analyte | 6-O-acetyl-D-glucose (MW: 222.19) | |

| Precursor Ion (Q1) | m/z 245.1 [M+Na]⁺ | Sodium adduct is often the most stable and abundant ion for sugars.[9] |

| Product Ion (Q3) | m/z 185.1 (Quantifier), m/z 163.1 (Qualifier) | Corresponds to [M+Na-CH₃COOH]⁺ and further fragmentation.[12] |

| Collision Energy | Optimize (e.g., 15-25 eV) | Energy required to produce characteristic fragments. |

| Internal Standard | [¹³C₆]-D-glucose (MW: 186.18) | |

| Precursor Ion (Q1) | m/z 209.1 [M+Na]⁺ | |

| Product Ion (Q3) | m/z 167.1 | Corresponds to a characteristic fragment of the labeled glucose. |

| Collision Energy | Optimize (e.g., 15-25 eV) |

Conceptual Fragmentation Pathway

The fragmentation of the 6-O-acetyl-D-glucose sodium adduct in the collision cell is a key part of the method's specificity.

Caption: MS/MS fragmentation of the [M+Na]⁺ adduct of 6-O-acetyl-D-glucose.

Data Analysis and System Suitability

-

Quantification: Peak areas for the analyte and internal standard are integrated. A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the concentration of the calibrators. The concentration of unknown samples is determined from this curve using linear regression with a 1/x² weighting.

-

System Suitability: Before running samples, inject a mid-level QC sample multiple times to ensure the system is performing correctly.

Table 3: System Suitability Criteria

| Parameter | Acceptance Criteria |

| Peak Shape | Tailing factor between 0.8 and 1.5 |

| Retention Time | CV < 2% |

| S/N Ratio | > 10 for the Lowest Calibrator (LLOQ) |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.995 |

Conclusion

The HPLC-MS/MS method detailed in this document provides a selective, sensitive, and reliable protocol for the quantification of 6-O-acetyl-D-glucose in complex biological matrices. The use of HILIC chromatography ensures effective separation from endogenous interferences, while tandem mass spectrometry provides the high degree of certainty required for accurate measurement. This method is fit for purpose in research and development settings where precise quantification of acetylated monosaccharides is critical.

References

-

Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A. [Link]

-

Hoffmann, R., et al. (2022). Chromatographic separation of glycated peptide isomers derived from glucose and fructose. Analytical and Bioanalytical Chemistry. [Link]

-

Lopes, J. F., & Gaspar, E. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. PubMed. [Link]

-

D'Orazio, G., et al. (2022). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. MDPI. [Link]

-

Shodex HPLC Columns. (n.d.). Chapter 4: Separation Modes and their Mechanisms (2). Shodex. [Link]

-

Bendi, A., et al. (2018). O-acetylated sugars in the gas phase: stability, migration, positional isomers and conformation. arXiv. [Link]

-

Domingues, M. R., et al. (2006). Electrospray tandem mass spectrometry of underivatised acetylated xylo-oligosaccharides. Rapid Communications in Mass Spectrometry. [Link]

-

Bílik, V. (1972). Preparation of 6-O-Acetyl-D-glucose. Chemical Papers. [Link]

-

Gomez-Zepeda, D., et al. (2022). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. Journal of Agricultural and Food Chemistry. [Link]

-

Pepi, A., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. [Link]

-

Koley, S. (2023). Liquid chromatography-mass spectrometry method for isomer separation and detection of sugars, phophorylated sugars and organic a. Protocols.io. [Link]

-

Scott, J. R. (2002). Development of a LC/MS method to determine [6,6-2H] glucose enrichments in human plasma samples. ScholarWorks at University of Montana. [Link]

-

Reid, J. D., et al. (2007). Analysis of Tear Glucose Concentration with Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

Thomas, C. E., et al. (2007). A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[13C6]Glucose as a Tracer. Clinical Chemistry. [Link]

-

Oh, M. J., et al. (2012). Fragmentation of Oligosaccharides from Sodium Adduct Molecules Depends on the Position of N-Acetyl Hexosamine Residue in Their Sequences in Mass Spectrometry. Journal of the Korean Chemical Society. [Link]

-

Yu, Y. Q., et al. (2005). A rapid sample preparation method for mass spectrometric characterization of N-linked glycans. Rapid Communications in Mass Spectrometry. [Link]

-

Rárová, L., et al. (2014). Electrospray ionization mass spectra of pentoses, hexoses, and 2-deoxy-2-fluoro-D-glucose. ResearchGate. [Link]

-

Koley, S., et al. (2022). An efficient LC–MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany. [Link]

-

Drahos, L., & Vékey, K. (2019). Understanding the fragmentation of glucose in mass spectrometry. Journal of Mass Spectrometry. [Link]

-

DePuy, V. J., et al. (2018). Effects of solvent parameters on the electrospray ionization tandem mass spectrometry response of glucose. Journal of Mass Spectrometry. [Link]

-

Sener, A., et al. (1993). Cationic and secretory effects of 6-O-acetyl-D-glucose in rat pancreatic islets. Biochemical Pharmacology. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cationic and secretory effects of 6-O-acetyl-D-glucose in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 5. scholarworks.umt.edu [scholarworks.umt.edu]

- 6. A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[13C6]Glucose as a Tracer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Effects of solvent parameters on the electrospray ionization tandem mass spectrometry response of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Tear Glucose Concentration with Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragmentation of Oligosaccharides from Sodium Adduct Molecules Depends on the Position of N-Acetyl Hexosamine Residue in Their Sequences in Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. Electrospray tandem mass spectrometry of underivatised acetylated xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A rapid sample preparation method for mass spectrometric characterization of N-linked glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Use of 6-O-Acetyl-D-Glucose as a Pivotal Intermediate in Modern Glycosylation

An Application Note and Protocol for Drug Development Professionals and Researchers

Abstract

The synthesis of complex carbohydrates and glycoconjugates is a cornerstone of modern drug development and chemical biology. Achieving high regioselectivity and stereoselectivity during the formation of glycosidic bonds remains a significant synthetic challenge due to the polyhydroxylated nature of monosaccharides.[1] This application note provides a detailed guide for researchers on the strategic use of 6-O-acetyl-D-glucose, a selectively protected monosaccharide, as a versatile intermediate in complex glycosylation workflows. We present detailed protocols for its synthesis and its subsequent application as both a glycosyl acceptor and, through further modification, a glycosyl donor. The causality behind experimental choices, the principles of orthogonal protection, and mechanistic insights are discussed to provide a self-validating framework for laboratory application.

Introduction: The Challenge of Selective Glycosylation

Glycosylation, the reaction that forms a glycosidic linkage between a glycosyl donor and a glycosyl acceptor, is the fundamental process for assembling oligosaccharides and glycoconjugates.[1] The primary difficulty in carbohydrate chemistry is discriminating between hydroxyl groups of similar reactivity on the sugar backbone.[2] To overcome this, a sophisticated strategy of using protecting groups is employed. These groups temporarily mask specific hydroxyls, allowing reactions to occur at desired positions.[3]

An ideal protecting group strategy relies on the concept of orthogonality , where different protecting groups can be removed under specific conditions without affecting others on the same molecule.[3][4] This allows for the sequential construction of complex, branched oligosaccharides. 6-O-acetyl-D-glucose is a valuable building block because the primary hydroxyl at the C-6 position is selectively acetylated, leaving the secondary hydroxyls at C-2, C-3, and C-4, as well as the anomeric C-1 hydroxyl, available for further manipulation. The acetyl group itself is a robust protecting group that can be removed under basic conditions (e.g., Zemplén deacetylation), which are orthogonal to conditions used for removing other common protecting groups like benzyl ethers (hydrogenolysis) or silyl ethers (fluoride).

This guide will detail the preparation of this key intermediate and its strategic deployment in two core glycosylation scenarios:

-

As a Glycosyl Acceptor: Utilizing the free hydroxyls for coupling with a glycosyl donor.

-

As a Precursor to a Glycosyl Donor: Protecting the free hydroxyls and activating the anomeric center for coupling with an acceptor.

Synthesis of the 6-O-Acetyl-D-Glucose Intermediate

The regioselective acetylation of the C-6 primary hydroxyl group of D-glucose is the critical first step. Its enhanced reactivity compared to the secondary hydroxyls allows for selective modification. We present two effective methods: a classical chemical approach and a "green chemistry" enzymatic approach.[5][6]

Protocol 2.1: Chemical Synthesis via Direct Acetylation with Acetic Acid

This method leverages the greater reactivity of the primary hydroxyl group in an esterification reaction with diluted acetic acid.[6] While yields can be moderate, it is a straightforward chemical method suitable for large-scale preparation.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend D-glucose (e.g., 100 g) in 75% aqueous acetic acid (e.g., 500 mL).

-

Heating: Heat the mixture to 100 °C with stirring for 8-10 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/methanol/water).

-

Workup - Removal of Unreacted Glucose: Cool the reaction mixture and concentrate it under reduced pressure. Dissolve the residue in ethanol and allow it to crystallize, which will precipitate a significant portion of the unreacted D-glucose. Filter to recover the starting material.

-

Workup - Fermentation (Optional): To remove final traces of unreacted glucose, the filtrate can be subjected to yeast fermentation.

-

Extraction & Purification: After fermentation (if performed) and filtration of the yeast, concentrate the filtrate. Extract the residue with ethyl acetate to remove di- and tri-acetylated byproducts. The insoluble material, enriched with the desired product, is then dissolved in hot 96% ethanol.

-

Crystallization: Allow the ethanol solution to cool slowly. Seeding with a crystal of 6-O-acetyl-D-glucose may be necessary to induce crystallization.

-

Isolation: Filter the crystalline product, wash with cold ethanol, and dry under vacuum to yield 6-O-acetyl-D-glucose.

Protocol 2.2: Enzymatic Synthesis using Immobilized Lipase

Enzymatic synthesis offers exceptional regioselectivity (>99%) under mild conditions, avoiding the formation of byproducts and complex purification steps.[5] Immobilized Candida antarctica lipase B (Novozym 435) is particularly effective.

Step-by-Step Methodology:

-

Materials: D-glucose, Novozym 435 (immobilized lipase), vinyl acetate, a suitable organic solvent (e.g., 2-methyl-2-butanol), and molecular sieves (3Å).

-

Reaction Setup: In a dry flask, dissolve D-glucose (e.g., 1 mmol, 180 mg) in 2-methyl-2-butanol (e.g., 20 mL). Gentle heating may be required.

-

Enzyme and Acyl Donor Addition: Add Novozym 435 (e.g., 30 mg/mL) and activated molecular sieves to the solution. Add vinyl acetate (e.g., 1.1 mmol, 1.1 equivalents).

-

Incubation: Seal the flask and incubate at a controlled temperature (e.g., 50 °C) with constant agitation (e.g., 150 rpm).

-

Monitoring: Monitor the reaction by TLC or HPLC until maximum conversion is achieved.

-

Workup: Filter the reaction mixture to remove the enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.

-

Isolation: Remove the solvent from the filtrate by rotary evaporation to yield the crude product.

-

Purification: Purify the crude 6-O-acetyl-β-D-glucopyranose by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol).

| Parameter | Method 2.1: Chemical Synthesis | Method 2.2: Enzymatic Synthesis | Reference |

| Reagents | D-glucose, Acetic Acid | D-glucose, Vinyl Acetate, Lipase | [6] |

| Selectivity | Moderate; byproducts formed | >99% for 6-O position | [5] |

| Conditions | 100 °C, aqueous | 50 °C, organic solvent | [5] |

| Workup | Complex (crystallization, extraction) | Simple filtration and evaporation | [5] |

| Typical Yield | 20-30% (based on consumed glucose) | High (>90%) | [5] |

Scenario A: 6-O-Acetyl-D-glucose as a Glycosyl Acceptor

With the C-6 position selectively blocked, the intermediate serves as an excellent glycosyl acceptor at the C-2, C-3, or C-4 positions. The choice of position depends on the subsequent protecting group strategy. For this protocol, we will assume a glycosylation at the C-4 position, a common linkage in many natural oligosaccharides.

Causality and Experimental Choices

-

Glycosyl Donor: We will use a per-O-acetylated glucosyl trichloroacetimidate donor. The trichloroacetimidate is an excellent leaving group, activated under mild Lewis acidic conditions.[]

-

Protecting Groups on Donor: The acetyl groups on the donor are "disarming," meaning they decrease the donor's reactivity through electron withdrawal, but they also provide crucial neighboring group participation from the C-2 acetyl group.[1] This participation ensures the formation of a 1,2-trans-glycosidic linkage (a β-linkage in the case of glucose), preventing the formation of the α-anomer.[1]

-

Activator: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a common and effective Lewis acid catalyst for activating trichloroacetimidate donors at low temperatures.[8]

Workflow for Glycosylation using the Intermediate as an Acceptor

Caption: Workflow for using 6-O-acetyl-D-glucose as a glycosyl acceptor.

Protocol 3.1: Synthesis of a (1→4)-Linked Disaccharide

-

Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 6-O-acetyl-D-glucose (1.0 eq) and the glycosyl donor, 2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl trichloroacetimidate (1.2 eq), in anhydrous dichloromethane (DCM). Add activated molecular sieves (4Å).

-

Cooling: Cool the stirred mixture to -40 °C using an acetonitrile/dry ice bath.

-

Activation: Add a solution of TMSOTf in DCM (0.1 eq) dropwise via syringe. The reaction mixture may change color.

-

Reaction: Stir the reaction at -40 °C for 30 minutes, then allow it to warm slowly to 0 °C over 2 hours. Monitor the reaction by TLC until the acceptor is consumed.

-